molecular formula C12H14F3NO B1519412 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine CAS No. 1094657-85-8

2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine

Cat. No.: B1519412
CAS No.: 1094657-85-8
M. Wt: 245.24 g/mol
InChI Key: RJEZAXRIVUILRZ-UHFFFAOYSA-N
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Description

2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine is a chemical compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol . It belongs to the class of phenylmorpholine derivatives, which are of significant interest in medicinal chemistry and drug discovery research . While the specific biological activity of this compound is not fully detailed in the literature, its structure shares key features with other morpholine-containing compounds known to be valuable in central nervous system (CNS) drug development . The morpholine ring is a privileged scaffold in pharmacology, often incorporated to optimize a molecule's physicochemical properties. Its presence can enhance solubility, improve permeability through biological barriers like the blood-brain barrier (BBB), and modulate pharmacokinetic and pharmacodynamic profiles . The trifluoromethylphenyl substituent is a common pharmacophore that can influence a molecule's binding affinity and metabolic stability. As a research chemical, this compound serves as a valuable building block for synthesizing more complex molecules or as a reference standard in analytical studies. It is suitable for investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a intermediate in organic synthesis. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-6-[3-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-8-6-16-7-11(17-8)9-3-2-4-10(5-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEZAXRIVUILRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine can be described as follows:

  • IUPAC Name : 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine
  • Molecular Formula : C12H12F3N
  • Molecular Weight : 243.23 g/mol

This compound features a morpholine ring substituted with a trifluoromethyl group and a methyl group, which contributes to its unique chemical reactivity and potential for biological interaction.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. The presence of the trifluoromethyl group in 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine has been shown to increase potency against various bacterial strains, likely due to its electron-withdrawing nature, which can affect the compound's interaction with microbial enzymes and receptors .

Table 1: Antimicrobial Activity of 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa2016

Anticancer Activity

In vitro studies have demonstrated that 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine exhibits significant anticancer properties. Its mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival, particularly through the modulation of apoptosis-related proteins .

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human colon cancer cell lines revealed that treatment with this compound resulted in a reduction of cell viability by over 50% at concentrations above 10 µM. The compound induced apoptosis as evidenced by increased levels of caspase-3 and PARP cleavage.

The biological activity of 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, leading to altered cellular responses.

Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholineHighModerate
2-Ethyl-5-[4-(trifluoromethyl)phenyl]pyridineModerateHigh
N,N-Dimethyl-4-(trifluoromethyl)anilineLowLow

The comparison highlights the enhanced biological activities associated with the trifluoromethyl group and the morpholine structure.

Scientific Research Applications

Scientific Research Applications

The applications of 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine are diverse and can be categorized into several key areas:

Medicinal Chemistry

  • Drug Development : The unique structure of this compound allows it to serve as a scaffold for the development of new pharmaceuticals. Its morpholine moiety is often found in drugs targeting various diseases, including neurological disorders.
  • Enzyme Inhibition : Research indicates that compounds containing morpholine structures can act as enzyme inhibitors, making them valuable in drug discovery for conditions such as cancer and infectious diseases .
  • Antimicrobial Properties : Studies have shown that morpholine derivatives exhibit antimicrobial activity. The trifluoromethyl group may contribute to enhanced potency against bacterial strains .
  • CNS Activity : Morpholine compounds have been studied for their effects on the central nervous system (CNS). This includes potential applications in treating anxiety and depression due to their ability to modulate neurotransmitter systems .

Chemical Synthesis

  • Building Block for Complex Molecules : The compound can be utilized as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities used in various industrial applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various morpholine derivatives, including 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: CNS Drug Discovery

Research published in prominent journals highlighted the role of morpholines in CNS drug discovery. The study focused on how modifications to the morpholine structure could enhance selectivity and efficacy against specific receptors involved in neurological disorders .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Morpholine Derivatives

(a) 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine
  • Structure : Differs in the substituent positions: trifluoromethyl at the phenyl 4-position and a chloromethyl group on the morpholine ring.
  • Properties : Molecular weight = 279.68 g/mol; mp = 52–54°C; purity ≥97% .
  • Comparison: The 4-position of the trifluoromethyl group may reduce steric hindrance compared to the 3-position in the target compound.
(b) 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine
  • Structure : Morpholine linked to a benzoyl group substituted with bromo, fluoro, and trifluoromethyl groups.
  • Properties : Molecular weight = 356.11 g/mol; CAS 2271442-93-2 .
  • Comparison : The benzoyl moiety increases electron-withdrawing effects, which could alter solubility and metabolic pathways compared to the simpler phenyl-morpholine linkage in the target compound.
(c) 4-(3-(Dichloromethyl)-4-nitro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)morpholine (P28E1)
  • Structure : A pyrazole-morpholine hybrid with nitro and dichloromethyl groups.
  • Properties : Molecular formula = C₁₅H₁₈ClN₃O₄S₂; molecular weight = 403.04 g/mol .
  • Comparison : The nitro group enhances electrophilicity, making this compound more reactive than the target molecule. Such modifications are often associated with antimicrobial or pesticidal activity.

Functional Analogues from Other Scaffolds

(a) Pyrimidine Derivatives with Trifluoromethyl Groups
  • Example : 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)
  • Activity : EC₅₀ = 10.5 μg/mL against Phomopsis sp., outperforming Pyrimethanil (32.1 μg/mL) .
  • The target morpholine compound may exhibit similar trends if tested.
(b) Aprepitant-Related Morpholine Derivatives
  • Example: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
  • Properties : CAS 1148113-53-4; used as a reference standard in pharmaceuticals .
  • Comparison : The bis(trifluoromethyl)phenyl group and triazole moiety in this compound suggest a design strategy for optimizing receptor binding, which could inform modifications to the target morpholine derivative.

Data Table: Key Parameters of Analogs

Compound Name Molecular Weight (g/mol) Substituents Notable Properties/Activities Reference
2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine ~275 (estimated) 3-(trifluoromethyl)phenyl, methyl N/A (data not reported)
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine 279.68 4-(trifluoromethyl)phenyl, chloromethyl mp 52–54°C; commercial availability
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine 356.11 Bromo, fluoro, trifluoromethyl benzoyl Intermediate for pharmaceuticals
Pyrimidine derivative 5o ~450 (estimated) Trifluoromethylpyrimidine, benzamide EC₅₀ = 10.5 μg/mL (antifungal)

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The position of the trifluoromethyl group (3- vs. 4-) and substituents on the morpholine ring (methyl vs. chloromethyl) critically influence bioactivity and physicochemical properties. For example, chloromethyl groups may enhance reactivity but reduce metabolic stability compared to methyl groups .
  • Antifungal Potential: While pyrimidine derivatives with trifluoromethyl groups show promising antifungal activity, analogous studies on morpholine derivatives are lacking. Testing the target compound against Phomopsis sp. or B. cinerea could validate its utility .
  • Synthetic Challenges : The nitro and dichloromethyl groups in P28E1 highlight the complexity of synthesizing highly substituted morpholines, which may limit scalability .

Preparation Methods

Palladium-Catalyzed Cross-Coupling as a Core Synthetic Strategy

A key approach to synthesizing 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine involves palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination or Suzuki-type couplings. These methods enable the formation of the C-N bond between the morpholine ring and the aryl group bearing the trifluoromethyl substituent.

Typical Reaction Conditions:

Parameter Description
Catalyst Pd2(dba)3 or Pd(0) complexes
Ligand Xantphos or similar bidentate phosphines
Base t-BuONa (tert-butoxide sodium)
Solvent Toluene or tert-Amyl alcohol
Temperature 90–110 °C
Reaction Time 12 hours
Atmosphere Nitrogen (inert)

Process Overview:

  • The aryl halide bearing the trifluoromethyl substituent (e.g., 1-bromo-3-(trifluoromethyl)benzene) is reacted with a morpholine derivative under palladium catalysis.
  • The base deprotonates the amine, facilitating nucleophilic attack on the aryl halide.
  • The reaction mixture is stirred under nitrogen to avoid oxidation.
  • After completion, the mixture is concentrated and purified by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography to isolate the pure product.

This method is supported by detailed synthetic procedures exemplified in medicinal chemistry research, where similar morpholine derivatives are synthesized with high purity and yield.

Stepwise Functional Group Transformations

The synthesis often starts from simpler morpholine precursors, which undergo selective alkylation or arylation steps to introduce the methyl and trifluoromethylphenyl groups.

Typical Synthetic Sequence:

  • Starting Material: Morpholine or substituted morpholine derivatives.
  • Aryl Halide Preparation: Synthesis or procurement of 3-(trifluoromethyl)phenyl halides (bromides or iodides).
  • Coupling Reaction: Palladium-catalyzed amination to attach the aryl group to the morpholine nitrogen or carbon.
  • Methylation: Introduction of the methyl group at the 2-position of the morpholine ring, often via reductive amination or alkylation using methylating agents.
  • Purification: Silica gel chromatography or prep-HPLC to obtain the target compound.

This sequence ensures regioselectivity and stereochemical control, which is crucial for biological activity.

Alternative Synthetic Routes and Patent-Disclosed Processes

Patents related to morpholine derivatives with trifluoromethyl phenyl groups describe processes that may apply to the synthesis of 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine or closely related compounds.

Key Features of Patent Methods:

  • Use of chiral morpholine intermediates containing multiple stereocenters.
  • Condensation reactions involving side chains such as chloroaminohydrazone or triazole ketones to form complex morpholine derivatives.
  • Enantioselective synthesis routes to obtain optically pure products.
  • Reaction conditions involving mild temperatures and specific solvents to optimize yield and purity.

These methods emphasize the importance of stereochemistry and functional group compatibility in the synthesis of morpholine-based pharmaceuticals.

Summary Table of Preparation Methods

Method No. Description Key Reagents/Catalysts Conditions Purification Method Notes
1 Pd-catalyzed cross-coupling Pd2(dba)3, Xantphos, t-BuONa, aryl halide 90–110 °C, 12 h, N2 atmosphere Prep-HPLC, silica gel column High yield, regioselective arylation
2 Stepwise alkylation and arylation Morpholine derivatives, methylating agents Various, often mild to moderate Chromatography Allows stereochemical control
3 Patent disclosed condensation methods Chloroaminohydrazone, triazole ketone Mild temperatures, specific solvents Crystallization, chromatography Enantioselective, pharmaceutical relevance

Research Findings and Optimization Notes

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand (e.g., Xantphos) critically affects the efficiency and selectivity of the coupling reaction.
  • Base Strength: Strong bases like t-BuONa facilitate deprotonation and improve coupling yields.
  • Temperature Control: Elevated temperatures (90–110 °C) promote reaction rates but require careful monitoring to prevent decomposition.
  • Purification: Preparative HPLC is preferred for final product isolation to achieve high purity, especially for pharmaceutical applications.
  • Stereochemistry: Methods incorporating chiral auxiliaries or enantioselective catalysts are necessary when the compound's biological activity depends on stereochemistry.

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Predict binding affinities to fungal cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., F, CF₃) with antifungal activity (R² > 0.85) .
  • ADMET Prediction : SwissADME evaluates logP (<3.5) and bioavailability scores to prioritize analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine
Reactant of Route 2
2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine

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